(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine
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Overview
Description
The compound (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine is a chemical entity that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, attached to a piperidine ring, which is further connected to a methanamine group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced into the pyrimidine ring through electrophilic substitution reactions using reagents like chlorinating agents and methylating agents.
Formation of Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reaction: The pyrimidine and piperidine rings are coupled together using a suitable linker, often involving nucleophilic substitution reactions.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, forming new derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds, forming Schiff bases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Condensation: Carbonyl compounds like aldehydes or ketones under acidic or basic conditions.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Condensation: Schiff bases.
Scientific Research Applications
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: can be compared with other pyrimidine derivatives:
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: Similar structure but with a methoxy group instead of a chloro group.
(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol: Similar structure but with a different substitution pattern on the piperidine ring.
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine: Similar structure but with ethoxy and methylthio groups instead of chloro and methyl groups.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H17ClN4 |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17ClN4/c1-8-5-10(12)15-11(14-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7,13H2,1H3 |
InChI Key |
YTDSWEDSZMFXDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)CN)Cl |
Origin of Product |
United States |
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